4-Bromo-2-(morpholin-4-yl)aniline
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Overview
Description
4-Bromo-2-(morpholin-4-yl)aniline: is an organic compound that features a bromine atom, a morpholine ring, and an aniline group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the morpholine ring imparts unique chemical properties to the molecule, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(morpholin-4-yl)aniline typically involves a multi-step process. One common method is the bromination of 2-(morpholin-4-yl)aniline. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(morpholin-4-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of aminomorpholine derivatives.
Scientific Research Applications
4-Bromo-2-(morpholin-4-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(morpholin-4-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and morpholine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved would vary based on the biological context and the specific target being studied .
Comparison with Similar Compounds
- 4-Bromo-2-(morpholin-4-yl)phenol
- 4-Bromo-2-(morpholin-4-yl)benzoic acid
- 4-Bromo-2-(morpholin-4-yl)benzamide
Comparison: 4-Bromo-2-(morpholin-4-yl)aniline is unique due to the presence of the aniline group, which imparts specific electronic and steric properties. Compared to its analogs, such as 4-Bromo-2-(morpholin-4-yl)phenol, the aniline derivative may exhibit different reactivity and binding characteristics, making it suitable for distinct applications in synthesis and biological studies .
Properties
IUPAC Name |
4-bromo-2-morpholin-4-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQQIUHQIRIQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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